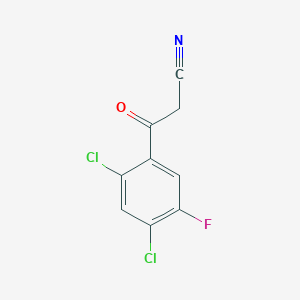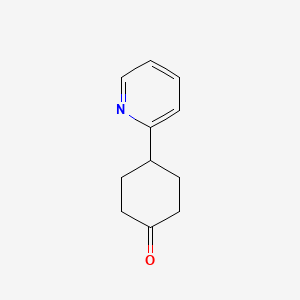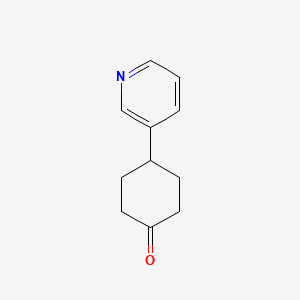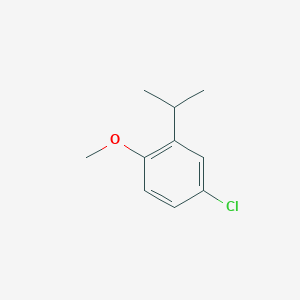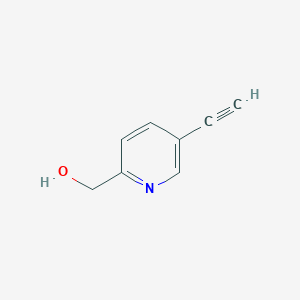![molecular formula C20H6Cl2F4O3 B3045289 3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 1044164-77-3](/img/structure/B3045289.png)
3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound characterized by its unique spiro structure, which includes multiple halogen atoms (chlorine and fluorine) and a fused benzofuran-xanthene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multi-step organic reactions. One common approach is the condensation of resorcinol with 3,6-dichlorophthalic anhydride, followed by fluorination using appropriate fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of hydroxy derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted derivatives, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dipotassium 3,6-dichloro-2-(2,4,5,7-tetrabromo-6-oxido-3-oxoxanthen-9-yl)benzoate: Known for its use in dyes and pigments.
3,6-Dichloro-1,2,4,5-tetrazine: Used as an intermediate in organic synthesis.
Uniqueness
3’,6’-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical properties and reactivity. Its spiro structure also contributes to its stability and versatility in various applications .
Eigenschaften
CAS-Nummer |
1044164-77-3 |
|---|---|
Molekularformel |
C20H6Cl2F4O3 |
Molekulargewicht |
441.2 g/mol |
IUPAC-Name |
3',6'-dichloro-4,5,6,7-tetrafluorospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H6Cl2F4O3/c21-7-1-3-9-11(5-7)28-12-6-8(22)2-4-10(12)20(9)14-13(19(27)29-20)15(23)17(25)18(26)16(14)24/h1-6H |
InChI-Schlüssel |
QPJLSSSSULZPKX-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C24C5=C(C(=C(C(=C5F)F)F)F)C(=O)O4)C=CC(=C3)Cl |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)OC3=C(C24C5=C(C(=C(C(=C5F)F)F)F)C(=O)O4)C=CC(=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


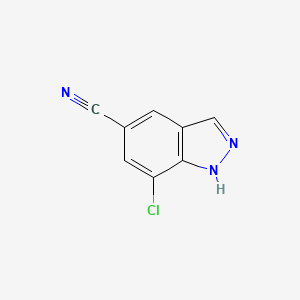
![5-tert-butyl-3-(4-fluorophenyl)-N,N,2-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3045210.png)
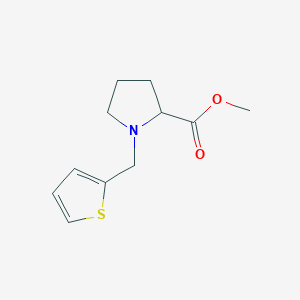
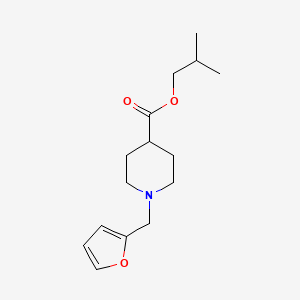
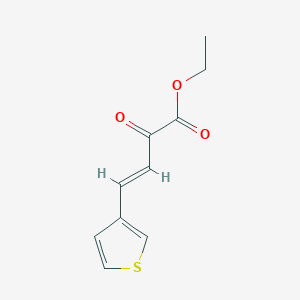
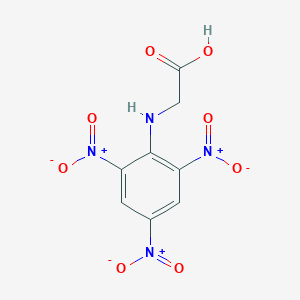
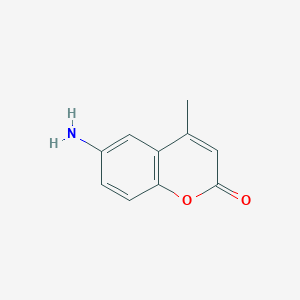
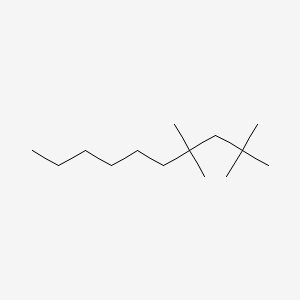
![2-[N-[2-[N-(carboxymethyl)-2-hydroxyanilino]ethyl]-2-hydroxyanilino]acetic acid](/img/structure/B3045220.png)
